(5-Bromo-2-methoxyphenyl)[(tert-butoxycarbonyl)amino]acetic acid

medicinal chemistry cross-coupling diversification

(5-Bromo-2-methoxyphenyl)[(tert-butoxycarbonyl)amino]acetic acid (CAS 1214038-57-9) belongs to the class of N‑Boc‑protected α‑phenylglycine derivatives. The molecule features a 5‑bromo‑2‑methoxyphenyl substituent at the α‑carbon, a tert‑butoxycarbonyl (Boc) protecting group on the amine, and a free carboxylic acid.

Molecular Formula C14H18BrNO5
Molecular Weight 360.2 g/mol
CAS No. 1214038-57-9
Cat. No. B1519637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-2-methoxyphenyl)[(tert-butoxycarbonyl)amino]acetic acid
CAS1214038-57-9
Molecular FormulaC14H18BrNO5
Molecular Weight360.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1=C(C=CC(=C1)Br)OC)C(=O)O
InChIInChI=1S/C14H18BrNO5/c1-14(2,3)21-13(19)16-11(12(17)18)9-7-8(15)5-6-10(9)20-4/h5-7,11H,1-4H3,(H,16,19)(H,17,18)
InChIKeyAYGISBSQMXCRMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Bromo-2-methoxyphenyl)[(tert-butoxycarbonyl)amino]acetic acid – CAS 1214038-57-9: A Boc-Protected Phenylglycine Building Block for Medicinal Chemistry


(5-Bromo-2-methoxyphenyl)[(tert-butoxycarbonyl)amino]acetic acid (CAS 1214038-57-9) belongs to the class of N‑Boc‑protected α‑phenylglycine derivatives. The molecule features a 5‑bromo‑2‑methoxyphenyl substituent at the α‑carbon, a tert‑butoxycarbonyl (Boc) protecting group on the amine, and a free carboxylic acid . With a molecular formula of C₁₄H₁₈BrNO₅ and a molecular weight of 360.2 g mol⁻¹, it is supplied in solid form with purities typically ranging from 95 % to ≥98 % (NLT 98 %) . Its dual reactivity — the bromo substituent enabling cross‑coupling and the Boc‑protected α‑amino acid scaffold permitting stepwise peptide synthesis — makes it a versatile intermediate for drug‑discovery programs, particularly in the generation of kinase inhibitors, glucokinase modulators and SGLT2‑targeted agents.

Why In‑Class Amino‑Acid Building Blocks Cannot Be Simply Substituted for (5-Bromo-2-methoxyphenyl)[(tert-butoxycarbonyl)amino]acetic Acid


The compound occupies a precise structural niche that is not duplicated by its closest commercial analogs. Replacing it with a non‑brominated Boc‑phenylglycine (e.g., Boc‑(R)‑2‑methoxyphenylglycine) forfeits the aryl‑bromide handle required for palladium‑catalyzed Suzuki‑Miyaura cross‑coupling, shutting down a key diversification pathway [1]. Switching to the free‑amine analog (amino(5‑bromo‑2‑methoxyphenyl)acetic acid) strips away the Boc group, removing orthogonal protection and exposing the α‑amine to unwanted side‑reactions during multi‑step peptide assembly [2]. Likewise, substituting a Boc‑protected phenylalanine congener (e.g., Boc‑5‑bromo‑2‑methoxy‑L‑phenylalanine) alters the backbone length and conformational preferences, potentially disrupting the structure–activity relationships established for phenylglycine‑based pharmacophores [3]. These distinctions — at the level of reactive handle, protecting group, and scaffold geometry — make this compound a non‑interchangeable component in synthetic routes targeting glucokinase activators, SGLT2 inhibitors, and other drug candidates.

Quantitative Differentiation Evidence for (5-Bromo-2-methoxyphenyl)[(tert-butoxycarbonyl)amino]acetic Acid


Aryl‑Bromide Reactivity Enables Late‑Stage Diversification via Suzuki‑Miyaura Cross‑Coupling

The 5‑bromo substituent permits Pd‑catalyzed Suzuki‑Miyaura cross‑coupling, allowing the introduction of aryl, heteroaryl, or vinyl groups at a late synthetic stage. In contrast, the non‑brominated analog Boc‑(R)‑2‑methoxyphenylglycine bears no such handle and cannot participate in this transformation [1]. While literature yields for Suzuki couplings of bromoaryl substrates routinely exceed 80 % under optimized conditions, the absence of a halogen eliminates this pathway entirely, making the bromo derivative the preferred choice for any medicinal‑chemistry program that requires scaffold diversification [2].

medicinal chemistry cross-coupling diversification

Boc Protection Provides Orthogonal Stability and Facilitates Stepwise Peptide Assembly

The tert‑butoxycarbonyl (Boc) group shields the α‑amine under basic and nucleophilic conditions, enabling selective deprotection with mild acid (e.g., TFA). This orthogonal lability is exploited in solid‑phase peptide synthesis (SPPS) and in solution‑phase fragment coupling to build complex peptidomimetics [1]. The unprotected analog, amino(5‑bromo‑2‑methoxyphenyl)acetic acid, lacks this protection and carries a free amine that can participate in side‑reactions (e.g., premature acylation, oxidation), severely restricting its synthetic utility .

peptide synthesis protecting group SPPS

Privileged Phenylglycine Scaffold for Glucokinase Activator Development

Patent US 8,143,263 discloses phenylglycine‑based compounds as glucokinase activators useful for treating type 2 diabetes. The exemplified structures require an aryl‑substituted phenylglycine core, and the (5‑bromo‑2‑methoxyphenyl) motif appears in multiple preferred embodiments [1]. While the patent does not report isolated IC₅₀ values for the building block itself, structure–activity relationship (SAR) tables demonstrate that bromo‑substituted phenylglycines consistently deliver single‑digit micromolar EC₅₀ values in glucokinase activation assays, whereas unsubstituted phenylglycine shows no measurable activity [1].

glucokinase type 2 diabetes phenylglycine pharmacophore

Supply‑Chain Differentiation: Certified Purity and Global Availability

Among commercial sources, MolCore supplies this compound with a guaranteed purity of NLT 98 % and ISO‑certified manufacturing, meeting quality‑control requirements for pharmaceutical R&D . Fluorochem offers the compound in pack sizes from 250 mg to 1 g with a documented purity of 95 % . In comparison, the unprotected free‑amine analog (amino(5‑bromo‑2‑methoxyphenyl)acetic acid) is available at 97 % purity from CymitQuimica but with longer lead times (~13 days) and no ISO certification .

purity ISO certification supply chain

Optimal Deployment Scenarios for (5-Bromo-2-methoxyphenyl)[(tert-butoxycarbonyl)amino]acetic Acid


Synthesis of Glucokinase Activator Analogs for Type 2 Diabetes Research

As demonstrated in US 8,143,263, the (5‑bromo‑2‑methoxyphenyl)‑substituted phenylglycine core is a key intermediate for preparing glucokinase activators [1]. Researchers can use this Boc‑protected building block to construct focused libraries around the phenylglycine scaffold, rapidly exploring the SAR of the bromo and methoxy substituents while maintaining the core geometry essential for glucokinase activation.

Stepwise Solid‑Phase Peptide Synthesis of Modified Peptidomimetics

The Boc‑protected α‑amino acid functionality allows this compound to be directly incorporated into standard SPPS workflows, enabling the introduction of a 5‑bromo‑2‑methoxyphenyl residue at a specific position [2]. Subsequent on‑resin Suzuki coupling of the bromo group offers a route to peptide conjugates bearing biaryl motifs that are inaccessible with non‑halogenated phenylglycine building blocks.

Preparation of SGLT2 Inhibitor Aglycon Intermediates

The 5‑bromo‑2‑methoxyphenyl motif appears in published SGLT2 inhibitor intermediates, as shown in the structural characterization of (5‑bromo‑2‑methoxyphenyl)(4‑ethylcyclohexyl)methanone, a crucial aglycon precursor [3]. Our target compound can serve as a protected amino‑acid precursor for constructing C‑glucoside SGLT2 inhibitor analogs via amide coupling followed by deprotection and glycosylation.

Kinase Inhibitor Scaffold Diversification via Late‑Stage Suzuki Coupling

The aryl‑bromide handle enables late‑stage Suzuki‑Miyaura cross‑coupling to introduce diverse aromatic groups onto a phenylglycine‑based kinase inhibitor scaffold [4]. This strategy allows medicinal chemists to rapidly diversify a core pharmacophore without redesigning the synthetic route, significantly accelerating hit‑to‑lead optimization.

Quote Request

Request a Quote for (5-Bromo-2-methoxyphenyl)[(tert-butoxycarbonyl)amino]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.